Cas no 917949-04-3 (Phenol, 2,6-bis[[(4-aminophenyl)amino]methyl]-4-methyl-)

Phenol, 2,6-bis[[(4-aminophenyl)amino]methyl]-4-methyl- structure
917949-04-3 structure
Product Name:Phenol, 2,6-bis[[(4-aminophenyl)amino]methyl]-4-methyl-
CAS No:917949-04-3
MF:C21H24N4O
MW:348.441464424133
CID:781477
PubChem ID:58794786
Update Time:2025-04-19

Phenol, 2,6-bis[[(4-aminophenyl)amino]methyl]-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,6-bis[[(4-aminophenyl)amino]methyl]-4-methyl-
    • 2,6-bis[(4-aminoanilino)methyl]-4-methylphenol
    • SCHEMBL14071627
    • DTXSID90730147
    • 917949-04-3
    • Inchi: 1S/C21H24N4O/c1-14-10-15(12-24-19-6-2-17(22)3-7-19)21(26)16(11-14)13-25-20-8-4-18(23)5-9-20/h2-11,24-26H,12-13,22-23H2,1H3
    • InChI Key: PLYDRRPSHNYOGL-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(C)=CC=1CNC1C=CC(=CC=1)N)CNC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 348.19501140g/mol
  • Monoisotopic Mass: 348.19501140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 96.3Ų
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